(S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole
Overview
Description
“(S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole” is a chemical compound with the molecular formula C13H16BrNO. It has a molecular weight of 282.18 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string of the compound isCC(C)([C@H]1COC(C2=CC=CC=C2Br)=N1)C
. The InChI string is 1S/C13H16BrNO/c1-13(2,3)11-8-16-12(15-11)9-6-4-5-7-10(9)14/h4-7,11H,8H2,1-3H3/t11-/m1/s1
. Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 282.18 . The compound’s storage class code is 13, which corresponds to non-combustible solids . The flash point is not applicable .Scientific Research Applications
Synthesis and Structural Analysis
The compound (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole and its derivatives have been a subject of various synthesis and structural analysis studies. For instance, the synthesis and antimicrobial properties of derivatives, along with their molecular structure, vibrational frequencies, and vibrational assignments, have been extensively studied. Notably, the studies involved theoretical computations and experimental investigations to understand the molecular stability, charge transfer, and hyperpolarizability of these compounds, which highlight their potential for further nonlinear optical (NLO) studies (Bhagyasree et al., 2013).
Ligand Development
This compound and its derivatives have also been explored for developing ligands in chemical synthesis. An efficient method for the synthesis of (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole (S-t-BuPyOx) ligand was developed due to inconsistent yields and tedious purification in known routes to (S)-t-BuPyOx (Shimizu et al., 2013).
Applications in Material Science
Moreover, the derivatives of this compound are found to have applications in material science. For example, the development of photosensitive poly(benzoxazole) based on poly(o-hydroxy amide), a dissolution inhibitor, and a photoacid generator, was reported. This development indicates the compound’s potential in the field of photoresist materials for lithographic processes in semiconductor manufacturing (Ogura et al., 2009).
Antimicrobial and Catalytic Activities
The derivatives of this compound have been studied for their antimicrobial activities. Certain compounds demonstrated broad-spectrum activity against tested Gram-positive and Gram-negative bacteria, showcasing their potential as antimicrobial agents (Ghoneim & Mohamed, 2013). Additionally, these derivatives have been used to synthesize half-sandwich cycloruthenated complexes, which exhibited promising catalytic activity in nitroarene reduction (Jia et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
(4S)-2-(2-bromophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-13(2,3)11-8-16-12(15-11)9-6-4-5-7-10(9)14/h4-7,11H,8H2,1-3H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQJYOLYDOCZGX-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446965 | |
Record name | (4S)-2-(2-Bromophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154701-60-7 | |
Record name | (4S)-2-(2-Bromophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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